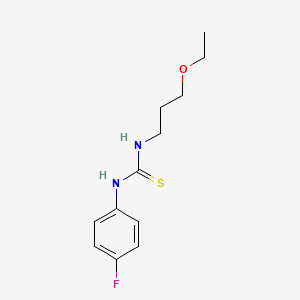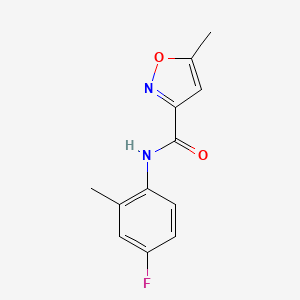![molecular formula C13H13NOS2 B4843630 5-methyl-N-[2-(methylthio)phenyl]-2-thiophenecarboxamide](/img/structure/B4843630.png)
5-methyl-N-[2-(methylthio)phenyl]-2-thiophenecarboxamide
Overview
Description
5-methyl-N-[2-(methylthio)phenyl]-2-thiophenecarboxamide, also known as MTA, is a compound that has been extensively studied for its biological activities. MTA is a member of the class of compounds known as thioamides, which are known to exhibit a wide range of biological activities.
Mechanism of Action
5-methyl-N-[2-(methylthio)phenyl]-2-thiophenecarboxamide exerts its biological activity by inhibiting the activity of S-adenosylmethionine (SAM) decarboxylase, an enzyme that is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their overexpression is often observed in cancer cells. By inhibiting SAM decarboxylase, 5-methyl-N-[2-(methylthio)phenyl]-2-thiophenecarboxamide reduces the levels of polyamines, leading to inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
5-methyl-N-[2-(methylthio)phenyl]-2-thiophenecarboxamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anticancer and antiviral properties, 5-methyl-N-[2-(methylthio)phenyl]-2-thiophenecarboxamide has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. 5-methyl-N-[2-(methylthio)phenyl]-2-thiophenecarboxamide has also been shown to modulate the immune system, enhancing the activity of natural killer cells and T cells.
Advantages and Limitations for Lab Experiments
5-methyl-N-[2-(methylthio)phenyl]-2-thiophenecarboxamide has several advantages for lab experiments. It is a well-characterized compound that is readily available and easy to synthesize. 5-methyl-N-[2-(methylthio)phenyl]-2-thiophenecarboxamide has also been extensively studied, and its mechanism of action is well understood. However, 5-methyl-N-[2-(methylthio)phenyl]-2-thiophenecarboxamide has some limitations for lab experiments. It is a relatively unstable compound that requires careful handling and storage. 5-methyl-N-[2-(methylthio)phenyl]-2-thiophenecarboxamide is also highly reactive, and its reactivity can complicate experiments.
Future Directions
There are several future directions for research on 5-methyl-N-[2-(methylthio)phenyl]-2-thiophenecarboxamide. One area of research is the development of 5-methyl-N-[2-(methylthio)phenyl]-2-thiophenecarboxamide analogs with improved pharmacological properties. Another area of research is the investigation of the role of 5-methyl-N-[2-(methylthio)phenyl]-2-thiophenecarboxamide in the regulation of epigenetic processes. 5-methyl-N-[2-(methylthio)phenyl]-2-thiophenecarboxamide has been shown to modulate the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression. Understanding the role of 5-methyl-N-[2-(methylthio)phenyl]-2-thiophenecarboxamide in epigenetic regulation could lead to the development of novel therapies for cancer and other diseases.
Scientific Research Applications
5-methyl-N-[2-(methylthio)phenyl]-2-thiophenecarboxamide has been extensively studied for its biological activities, including its anticancer and antiviral properties. 5-methyl-N-[2-(methylthio)phenyl]-2-thiophenecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 5-methyl-N-[2-(methylthio)phenyl]-2-thiophenecarboxamide has also been shown to have antiviral activity against HIV-1 and herpes simplex virus type 1.
properties
IUPAC Name |
5-methyl-N-(2-methylsulfanylphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS2/c1-9-7-8-12(17-9)13(15)14-10-5-3-4-6-11(10)16-2/h3-8H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLLSBFDJQVQBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC2=CC=CC=C2SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-[2-(methylsulfanyl)phenyl]thiophene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4,7,8-tetramethyl-2-(1-naphthyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4843548.png)

![9-(butylthio)-8-ethyl-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B4843556.png)
![N-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}-4-fluorobenzamide](/img/structure/B4843560.png)
![N-1,3-benzodioxol-5-yl-2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4843563.png)
![6-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4843571.png)


![N-(4-chloro-2-fluorophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea](/img/structure/B4843596.png)
![N-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]propanamide](/img/structure/B4843604.png)
![2-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4843622.png)
![N-(tert-butyl)-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4843636.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2,3,4,5,6-pentafluorobenzamide](/img/structure/B4843650.png)
